1-(4-Chlorophenyl)butan-2-amine hydrochloride
Overview
Description
4-Chloro-α-ethyl-benzeneethanamine monohydrochloride, commonly known as 4-CAB (hydrochloride), is an analog of p-chloroamphetamine. This compound is a psychoactive substance that exhibits significant toxicity to serotonergic neurons. It inhibits the reuptake of serotonin and dopamine, making it a subject of interest in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CAB (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloro-β-phenethylamine, which is subsequently alkylated to produce 4-chloro-α-ethylphenethylamine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production methods for 4-CAB (hydrochloride) are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This would include the use of industrial-grade reagents and catalysts, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-CAB (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-CAB (hydrochloride) can yield 4-chloro-α-ethylbenzeneethanone, while reduction can produce 4-chloro-α-ethylphenethylamine .
Scientific Research Applications
4-CAB (hydrochloride) is primarily used in forensic and research applications due to its psychoactive properties. It is utilized in studies investigating the effects of serotonin and dopamine reuptake inhibition. Additionally, it serves as a reference standard in mass spectrometry and other analytical techniques .
Mechanism of Action
The mechanism of action of 4-CAB (hydrochloride) involves the inhibition of serotonin and dopamine reuptake. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission. The compound targets the serotonin transporter (SERT) and dopamine transporter (DAT), blocking their function and preventing the reabsorption of serotonin and dopamine into presynaptic neurons .
Comparison with Similar Compounds
4-CAB (hydrochloride) is similar to other psychoactive compounds such as p-chloroamphetamine and 4-methylthioamphetamine. it is unique in its specific inhibition profile for serotonin and dopamine reuptake. Other similar compounds include:
p-Chloroamphetamine: Known for its neurotoxic effects on serotonergic neurons.
4-Methylthioamphetamine: A non-neurotoxic serotonin releaser.
1-(m-Chlorophenyl)piperazine: Differentiates from neurotoxic amphetamine derivatives in its mode of action at serotonin nerve endings.
Properties
IUPAC Name |
1-(4-chlorophenyl)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHHOFHHYPUSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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